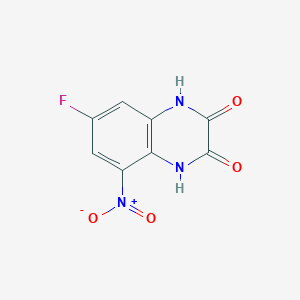
Methyl 2-(hydroxyimino)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(hydroxyimino)-3-oxobutanoate is an organic compound with the molecular formula C5H7NO4 It is a derivative of acetoacetic acid and contains both an ester and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(hydroxyimino)-3-oxobutanoate can be synthesized through the reaction of methyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
CH3COCH2COOCH3+NH2OH⋅HCl→CH3C(NOH)CH2COOCH3+H2O+NaCl
Industrial Production Methods
Industrial production methods for methyl 2-hydroxyiminoacetoacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems ensures efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(hydroxyimino)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
Methyl 2-(hydroxyimino)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxyiminoacetoacetate involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetoacetate: Lacks the oxime group, making it less reactive in certain reactions.
Ethyl 2-hydroxyiminoacetoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-Hydroxyiminoacetoacetic acid: The free acid form, which is more acidic and less stable than the ester derivative.
Uniqueness
Methyl 2-(hydroxyimino)-3-oxobutanoate is unique due to the presence of both ester and oxime functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and research.
Propriétés
IUPAC Name |
methyl 3-hydroxy-2-nitrosobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-3(7)4(6-9)5(8)10-2/h7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNXCPZHXHOZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)N=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-tert-Butoxyphenoxy)ethoxy]-1H-pyrazole](/img/structure/B8601323.png)
![4-{[(p-Chlorobenzyl)thiocarbamoyl]thio}-butyric acid](/img/structure/B8601332.png)

![1,3-Dibromo-5-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8601353.png)





![2-Bromo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine](/img/structure/B8601387.png)


